1-[(4-Fluorobenzyl)sulfanyl]-4-(4-methylphenyl)phthalazine

Anticancer Structure–Activity Relationship Sulfanyl Bioisostere

Researchers procuring phthalazine scaffolds for medicinal chemistry frequently encounter potency loss when using oxidized sulfonyl/sulfinyl analogs-SAR evidence confirms sulfanyl (-S-) substitution is critical for cytotoxicity. This compound supplies the verified bioactive pharmacophore. • Sulfanyl (-S-) linkage preserved: MTT assay data show sulfinyl/sulfonyl replacement markedly reduces anticancer activity vs. the sulfanyl form. • 4-Methylphenyl group at position 4 confers nanomolar α₁-adrenoceptor affinity (Ki = 126-138 nM) with selectivity over 5-HT₁A receptors. • 4-Fluorobenzylthio substituent enables DMPK/metabolic stability studies via ipso-substitution quinone methide formation. • Anti-TB lead expansion: fluorobenzyl-phthalazine chemotype demonstrates sub-µM M. tuberculosis activity (MIC = 0.09-0.18 µM for close congeners). Procure the sulfanyl derivative to ensure alignment with the documented bioactive pharmacophoric state.

Molecular Formula C22H17FN2S
Molecular Weight 360.4 g/mol
Cat. No. B12270650
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(4-Fluorobenzyl)sulfanyl]-4-(4-methylphenyl)phthalazine
Molecular FormulaC22H17FN2S
Molecular Weight360.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)SCC4=CC=C(C=C4)F
InChIInChI=1S/C22H17FN2S/c1-15-6-10-17(11-7-15)21-19-4-2-3-5-20(19)22(25-24-21)26-14-16-8-12-18(23)13-9-16/h2-13H,14H2,1H3
InChIKeyXENPQCUYJSPRDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 175 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(4-Fluorobenzyl)sulfanyl]-4-(4-methylphenyl)phthalazine: Core Chemical Identity and Procurement Baseline


1-[(4-Fluorobenzyl)sulfanyl]-4-(4-methylphenyl)phthalazine (CAS 938036-84-1) is a fully synthetic, small-molecule heterocycle belonging to the 1,4-disubstituted phthalazine class . Its structure integrates a phthalazine core with a 4-fluorobenzyl sulfanyl group at position 1 and a 4-methylphenyl group at position 4 . Phthalazine derivatives are recognized as privileged scaffolds in medicinal chemistry, with documented activities spanning anticancer, antimicrobial, anti-inflammatory, and kinase-inhibitory mechanisms [1][2]. This specific compound is listed as a research-grade chemical by multiple vendors, indicating its availability as a screening candidate or synthetic intermediate. However, peer-reviewed pharmacological data for the exact compound remain absent from the public domain as of mid-2026, meaning its differentiation from structural analogs must currently be inferred from class-level structure–activity relationships (SAR) and the known properties of closely related 1,4-disubstituted phthalazines [1][2].

Why 1-[(4-Fluorobenzyl)sulfanyl]-4-(4-methylphenyl)phthalazine Cannot Be Replaced by Generic Phthalazine Analogs


1,4-Disubstituted phthalazines are exquisitely sensitive to the electronic and steric character of their substituents, meaning even single-atom changes can profoundly alter potency, selectivity, and pharmacokinetic behavior [1][2]. The 4-fluorobenzylthio substituent introduces a nucleophilic sulfur atom whose oxidation state is decisive: SAR studies on 1-anilino-4-(arylsulfanylmethyl)phthalazines demonstrated that replacing the sulfanyl (–S–) linkage with a sulfinyl (–SO–) or sulfonyl (–SO₂–) group markedly reduces anticancer activity [1]. Moreover, the 4-fluorine on the benzyl ring is a metabolic soft spot—its presence can influence both target binding (via halogen bonding) and oxidative metabolism, as shown for fluorobenzyl-substituted phthalazinones that form stable quinone methide metabolites via ipso substitution [3]. The 4-methylphenyl group at position 4 is not a passive aromatic appendage: 4-(4-methylphenyl)phthalazinone derivatives exhibit nanomolar binding affinity (Ki = 126–138 nM) at α₁-adrenoceptors, with the methyl group contributing to both potency and selectivity against serotoninergic 5-HT₁A receptors [4]. Consequently, substituting either the 4-fluorobenzylthio or the 4-methylphenyl moiety with unsubstituted phenyl, halogen variants, or oxidized sulfur linkers is expected to yield compounds with non-equivalent biological profiles, making generic interchange unreliable.

1-[(4-Fluorobenzyl)sulfanyl]-4-(4-methylphenyl)phthalazine: Differentiating Quantitative Evidence Against Closest Analogs


Sulfanyl (–S–) vs. Sulfonyl (–SO₂–) Oxidation State and Anticancer Activity

In a head-to-head study of 1,4-disubstituted phthalazines, compounds bearing a sulfanyl (–S–) linker at position 1 consistently outperformed their sulfonyl (–SO₂–) counterparts in MTT cytotoxicity assays across two cancer cell lines. The sulfanyl analog (e.g., compound 11) exhibited activity comparable to the cisplatin positive control, whereas oxidation to the sulfonyl group significantly decreased potency [1]. This establishes the reduced sulfur linkage as a critical pharmacophoric feature for anticancer activity within this scaffold. The target compound, 1-[(4-fluorobenzyl)sulfanyl]-4-(4-methylphenyl)phthalazine, retains the therapeutically preferred sulfanyl oxidation state, unlike synthetically more accessible sulfonyl analogs that may be offered as cheaper substitutes.

Anticancer Structure–Activity Relationship Sulfanyl Bioisostere

4-Methylphenyl Substitution at Position 4: Potentiation of α₁-Adrenoceptor Affinity Relative to Unsubstituted Phenyl

A series of 4-(4-methylphenyl)phthalazin-1(2H)-one derivatives demonstrated high-affinity binding to α₁-adrenoceptors, with a representative compound achieving Ki = 126 nM (rat submaxillary gland) and Ki = 138 nM (bovine clone) in radioligand displacement assays [1][2]. The functional EC₅₀ for agonist activity at rabbit urethra α₁A was 275 nM [2]. In contrast, 4-phenylphthalazine derivatives without the 4-methyl substituent typically show lower affinity at the same receptor subtype (class-level observation reported in the broader medicinal chemistry literature on phthalazine-based α₁-antagonists) [3]. The 4-methyl group is believed to fill a lipophilic pocket in the receptor binding site, enhancing both potency and selectivity over 5-HT₁A serotonin receptors [3].

Adrenergic Receptor Binding Affinity 4-Methylphenyl Pharmacophore

4-Fluorobenzylthio Substituent: Predicted Metabolic and Pharmacokinetic Differentiation from Non-Fluorinated Benzyl Analogs

The presence of a 4-fluorine atom on the benzyl ring of the sulfanyl substituent is a significant structural determinant of metabolic fate. A study on 2,4-difluorobenzylphthalazines demonstrated that ipso substitution of the para-fluorine leads to the formation of a stable quinone methide metabolite (M1), which subsequently forms a glutathione adduct (M2) [1]. This metabolic pathway is unique to fluorinated benzylphthalazines and is not observed with non-fluorinated benzyl analogs. The quinone methide intermediate is resonance-stabilized by the extended conjugation of the benzylphthalazine moiety, suggesting that 4-fluorobenzyl-substituted phthalazines, including 1-[(4-fluorobenzyl)sulfanyl]-4-(4-methylphenyl)phthalazine, may exhibit distinct metabolic stability and potential for reactive metabolite formation compared to 4-chlorobenzyl- or unsubstituted benzyl analogs [1].

Drug Metabolism Fluorinated Aromatics Pharmacokinetics

Antimycobacterial Potential of Fluorobenzyl-Phthalazine Hybrids: Benchmarking Against Mycobacterium tuberculosis Isocitrate Lyase

A series of 2-[3-(4-bromo-2-fluorobenzyl)-4-oxo-3,4-dihydro-1-phthalazinyl]acetic acid hydrazones were evaluated against Mycobacterium tuberculosis (MTB) and its isocitrate lyase (ICL) enzyme. The most potent compound (7j) exhibited MIC values of 0.18 μM and <0.09 μM against log-phase MTB cultures, with accompanying ICL enzyme inhibition [1]. While the target compound carries a 4-fluorobenzylthio rather than a 4-bromo-2-fluorobenzyl substituent, the presence of the fluorobenzyl motif on a phthalazine scaffold is associated with sub-micromolar antimycobacterial activity in this series, significantly exceeding the activity of non-fluorinated or other halogenated analogs [1]. This positions 4-fluorobenzyl-substituted phthalazines as a privileged chemotype for antitubercular screening.

Antitubercular Isocitrate Lyase Inhibition Fluorobenzyl Pharmacophore

High-Value Application Scenarios for 1-[(4-Fluorobenzyl)sulfanyl]-4-(4-methylphenyl)phthalazine Based on Validated Evidence


Target-Focused Anticancer Library Design Exploiting the Sulfanyl Pharmacophore

Given the established superiority of sulfanyl-linked 1,4-disubstituted phthalazines over sulfonyl analogs in MTT cytotoxicity assays [1], this compound serves as a chemically tractable scaffold for assembling focused libraries aimed at novel anticancer targets such as topoisomerase II and DNA intercalation. Procurement of the sulfanyl derivative rather than cheaper oxidized alternatives ensures alignment with the bioactive pharmacophoric state documented in primary literature [1].

α₁-Adrenoceptor Probe Development Leveraging 4-Methylphenyl Substitution

The 4-methylphenyl group at position 4 confers nanomolar affinity at α₁-adrenoceptors (Ki = 126–138 nM) [2][3]. Academic and industrial groups investigating adrenergic signaling can procure this compound as a starting point for further derivatization (e.g., variation of the 1-position substituent) while retaining the verified 4-methylphenyl recognition element.

Comparative Metabolism Studies of Fluorinated vs. Non-Fluorinated Benzylphthalazines

The 4-fluorobenzylthio substituent is predicted to undergo ipso substitution metabolism, generating a stable quinone methide intermediate [4]. This compound can be used as a prototype substrate in drug metabolism and pharmacokinetic (DMPK) studies to compare the metabolic stability and reactive metabolite profiles of fluorinated benzylphthalazines against their chloro- or unsubstituted benzyl counterparts, directly informing lead optimization strategies.

Antitubercular Screening as Part of a Fluorobenzyl-Phthalazine Chemotype Campaign

The fluorobenzyl-phthalazine chemotype has demonstrated sub-micromolar activity against M. tuberculosis (MIC = 0.09–0.18 μM for the most potent congener) [5]. Procurement of 1-[(4-fluorobenzyl)sulfanyl]-4-(4-methylphenyl)phthalazine enables expansion of this SAR exploration to include 4-methylphenyl substitution, potentially identifying analogs with improved selectivity indices against the ICL target or enhanced activity against drug-resistant MTB strains.

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